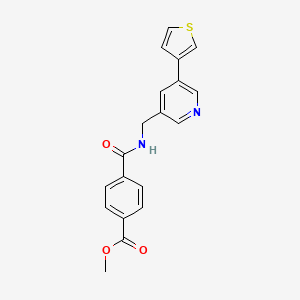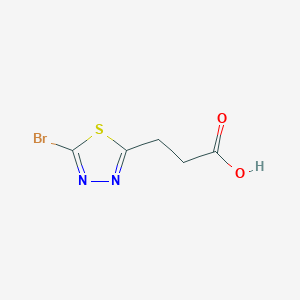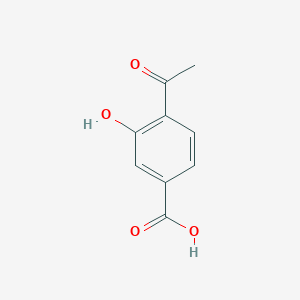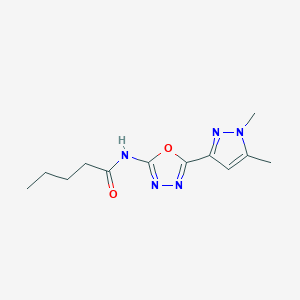![molecular formula C19H21F3N2O3 B2628457 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2201212-57-7](/img/structure/B2628457.png)
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the furan ring contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furan ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group results in alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The furan ring and piperidine moiety contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)benzene
- 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)thiophene
Uniqueness
Compared to similar compounds, 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-12-10-15(13(2)27-12)18(25)24-8-6-14(7-9-24)11-26-17-5-3-4-16(23-17)19(20,21)22/h3-5,10,14H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEHBGFYOHBIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2628374.png)
![3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile](/img/structure/B2628375.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2628378.png)
![1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2628380.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate](/img/structure/B2628382.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2628383.png)

![N-(2,3-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2628388.png)

![2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2628392.png)
![6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2628394.png)
![N-(5-acetamido-2-methoxyphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2628395.png)


